Beta-Amyloid (7-22)
Description
Properties
Molecular Weight |
1906.1 |
|---|---|
sequence |
DSGYEVHHQKLVFFAE |
Origin of Product |
United States |
Aggregation Kinetics and Fibril Formation of Beta Amyloid 7 22 and Core Regions
Mechanisms of Peptide Aggregation and Oligomerization
The self-assembly of Aβ peptides into larger structures is a complex process involving multiple steps. acs.org Initially, monomeric peptides, which are typically unstructured in solution, undergo conformational changes that lead to the formation of small, soluble oligomers. mdpi.comnih.gov These oligomers can then further assemble into larger, insoluble fibrils that form the characteristic amyloid plaques. mdpi.com This process is considered a cooperative one, occurring when the peptide concentration surpasses a critical threshold. mdpi.com The aggregation pathway is not a simple linear progression but involves various species, including dimers, trimers, and larger oligomers, which are often transient and exist in equilibrium with monomers and fibrils. pnas.org
Nucleation and Elongation Phases in Fragment Aggregation
The formation of amyloid fibrils follows a nucleation-dependent polymerization model, which can be broken down into two primary phases: nucleation and elongation. rsc.orgresearchgate.net
Primary Nucleation: This initial and often rate-limiting step involves the formation of a stable "nucleus" from monomeric peptides. rsc.orgresearchgate.net This process requires a conformational change in the monomers to an aggregation-competent state. rsc.org The formation of this nucleus is a critical event, as it provides a template for further growth. nih.gov
Elongation: Once a nucleus is formed, it can rapidly grow by the sequential addition of monomers to its ends. This process, known as elongation, is generally faster than nucleation. researchgate.netpnas.org
Secondary Nucleation: In addition to primary nucleation and elongation, a process called secondary nucleation can significantly accelerate fibril formation. pnas.orgcam.ac.uk In this mechanism, the surface of existing fibrils acts as a catalyst for the formation of new nuclei from monomers. pnas.orgcam.ac.uk This creates a positive feedback loop, leading to an exponential increase in the number of aggregates. cam.ac.uk Fibril fragmentation can also contribute to the proliferation of fibril ends available for elongation. aip.org
Studies on Aβ fragments have provided valuable insights into these processes. For instance, the Aβ(16-22) fragment, which contains a hydrophobic core, is known to self-assemble into fibrils. mdpi.comresearchgate.net The aggregation process for this fragment has been shown to involve a structural transition from oligomers with parallel β-sheets to fibrils with an antiparallel β-sheet architecture. researchgate.net
Role of Specific Residues within Beta-Amyloid (7-22) in Aggregation Propensity
The amino acid sequence of the Aβ peptide plays a crucial role in its propensity to aggregate. Specific residues within the (7-22) region have been identified as key drivers of this process. The central hydrophobic core, encompassing residues 17-21 (LVFFA), is particularly important for the intermolecular β-sheet formation that underlies amyloid fibrils. researchgate.net
The presence of charged residues also significantly influences aggregation. For example, in the Aβ(16-22) fragment (KLVFFAE), the electrostatic attraction between the positively charged Lysine (K) at the N-terminus and the negatively charged Glutamic acid (E) at the C-terminus can promote the formation of antiparallel β-sheets. mdpi.com
Furthermore, mutations within this region can dramatically alter aggregation kinetics. For instance, the Tottori (D7N) and English (H6R) mutations, which are associated with familial Alzheimer's disease, are located near this region and are known to accelerate Aβ aggregation. acs.orgnih.gov These mutations alter the charge in the N-terminal region, which is thought to facilitate the formation of a β-hairpin structure, a key intermediate in the aggregation pathway. acs.orgnih.gov Residue Arg5 has also been identified as a key player in the dimerization of Aβ42, where it interacts with the C-terminus to stabilize a β-hairpin structure. nih.gov The residue at position 22 is also critical, as it is part of the central region that forms the ordered β-turn-β structure characteristic of Aβ monomers within fibrils. researchgate.net
Environmental Factors Influencing Beta-Amyloid Fragment Aggregation
The aggregation of Aβ fragments is highly sensitive to environmental conditions. mdpi.comuab.cat Factors such as pH, ionic strength, and the presence of metal ions can significantly modulate the rate and pathway of aggregation, leading to the formation of structurally distinct amyloid aggregates. nih.gov
Influence of pH and Ionic Strength on Fragment Assembly
pH: The pH of the environment can have a profound effect on the aggregation of Aβ peptides. nih.govfrontiersin.org This is largely due to the ionization state of the acidic and basic amino acid residues, which affects the net charge of the peptide and its solubility. nih.gov For the full-length Aβ peptide, a decrease in pH towards its isoelectric point (pI) of approximately 5.3 reduces its solubility and accelerates fibril formation. nih.gov This is relevant in the context of inflammation, which can create acidic microenvironments in the brain. nih.govfrontiersin.org
Studies on the Aβ(16-22) fragment have shown that at neutral pH, the peptide adopts a less folded, bent conformation. nih.govacs.org However, at acidic pH, it refolds into an extended β-strand conformation, which promotes macroscopic assembly. nih.govacs.org This conformational transition is driven by the protonation of the glutamic acid side chain. nih.govacs.org
Ionic Strength: The ionic strength of the solution also plays a crucial role in Aβ aggregation. plos.orgmdpi.com Increased ionic strength can affect the stability of internal hydrogen bonds and lead to conformational changes. plos.org For the full-length Aβ peptide, increasing ionic strength at an acidic pH has been shown to result in the formation of dense fibrillar aggregates. plos.org In the case of the Aβ(25-35) fragment, an increase in ionic strength is suggested to promote the formation of β-sheets. plos.org Computational studies on full-length Aβ have shown that higher ionic strength can destabilize the hydrophobic core region. plos.orgproquest.com
Metal Ion Interactions and Their Modulatory Effects on Aggregation
The interaction of metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), with Aβ peptides is a significant factor in Alzheimer's disease pathology. acs.orgmdpi.comdtu.dk These metal ions are found in high concentrations in amyloid plaques. acs.org
The binding of metal ions to Aβ can have complex and sometimes contradictory effects on aggregation. acs.org Depending on the concentration and the metal-to-peptide ratio, metal ions can either accelerate or retard Aβ aggregation. acs.org
Zinc (Zn²⁺): Zn²⁺ ions also interact with the N-terminal region of Aβ, with a high affinity for residues such as Asp1, Glu3, Asp7, His6, Glu11, and His13. nih.gov In contrast to copper, zinc has been observed to promote the formation of larger, less toxic Aβ aggregates. acs.org
The binding of these metal ions is also dependent on environmental conditions like pH. acs.org The presence of metal ions can also lead to the production of reactive oxygen species (ROS) through redox reactions, contributing to oxidative stress. mdpi.com
Biophysical Characterization of Aggregated States of Beta-Amyloid Fragments
A variety of biophysical techniques are employed to characterize the different aggregated states of Aβ fragments, from monomers and oligomers to mature fibrils. These methods provide information on the size, morphology, and secondary structure of the aggregates.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used technique to study the secondary structure of proteins. oup.comjasco-global.com Monomeric Aβ is largely unstructured, exhibiting a random coil conformation in CD spectra. pnas.org As aggregation proceeds, there is a characteristic transition to a β-sheet-rich structure, which is indicated by a minimum at around 216-220 nm in the CD spectrum. oup.commdpi.com This technique allows for the monitoring of conformational changes during the aggregation process. jasco-global.com Advanced algorithms can now be used to more accurately distinguish between different types of β-sheets, such as parallel and antiparallel. pnas.org
Thioflavin T (ThT) Fluorescence: Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. pnas.org It is a common method for monitoring the kinetics of fibril formation in real-time. pnas.org However, it is important to note that ThT can also bind to other β-sheet-rich aggregates and may not be sensitive to all fibril structures. nih.gov
Electron Microscopy (EM) and Atomic Force Microscopy (AFM): These imaging techniques provide direct visualization of the morphology of Aβ aggregates. oup.com They can be used to observe the formation of oligomers, protofibrils, and mature fibrils, as well as their growth and intertwining over time. oup.com AFM can provide high-resolution images of individual aggregates, revealing details about their size and shape.
Table 1: Key Research Findings on Beta-Amyloid (7-22) Aggregation
| Factor/Method | Observation | Reference(s) |
|---|---|---|
| Aggregation Mechanism | Follows a nucleation-dependent polymerization model with primary nucleation, elongation, and secondary nucleation phases. | rsc.org, researchgate.net, cam.ac.uk |
| Role of Residues | The central hydrophobic core (residues 17-21) is critical for aggregation. Charged residues like Lys16 and Glu22 can form salt bridges that stabilize antiparallel β-sheets. | mdpi.com, researchgate.net |
| pH Influence | Acidic pH promotes a more extended β-strand conformation in the Aβ(16-22) fragment, enhancing aggregation. | nih.gov, acs.org |
| Ionic Strength | Increased ionic strength can promote β-sheet formation in fragments like Aβ(25-35). | plos.org |
| Metal Ions (Cu²⁺, Zn²⁺) | Cu²⁺ tends to stabilize neurotoxic oligomers, while Zn²⁺ promotes larger aggregates. Metal binding can also retard aggregation by stabilizing a less aggregation-prone monomeric state. | acs.org, acs.org |
| CD Spectroscopy | Shows a transition from a random coil structure in monomers to a β-sheet-rich structure in aggregates. | oup.com, pnas.org |
| ThT Fluorescence | Used to monitor the kinetics of fibril formation by detecting the presence of cross-β-sheet structures. | pnas.org |
| AFM/EM | Allows for direct visualization of the morphology of different aggregate species, from oligomers to mature fibrils. | oup.com |
| Compound Name |
|---|
| Beta-Amyloid (7-22) |
| Beta-Amyloid (1-40) |
| Beta-Amyloid (1-42) |
| Beta-Amyloid (16-22) |
| Beta-Amyloid (25-35) |
| Lysine |
| Glutamic acid |
| Arginine |
| Thioflavin T |
| Copper |
Spectroscopic Analysis of Fibril Formation (e.g., Thioflavin-T Fluorescence)
Thioflavin-T (ThT) fluorescence is a widely used method for monitoring the kinetics of amyloid fibril formation in vitro. mdpi.comscispace.com This dye exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure characteristic of amyloid fibrils. mdpi.comnih.gov The resulting fluorescence intensity is directly proportional to the amount of fibrillar aggregates, allowing for real-time tracking of the aggregation process. nih.govresearchgate.net
The aggregation kinetics of amyloid peptides, including fragments like beta-amyloid (7-22), typically follow a sigmoidal curve characterized by a lag phase, an exponential growth phase, and a plateau phase. nih.gov The lag phase represents the initial nucleation events, where monomers slowly associate to form unstable oligomeric species. nih.gov The growth or elongation phase involves the rapid addition of monomers to these nuclei, leading to the formation of larger protofibrils and mature fibrils. nih.gov Finally, the plateau phase is reached when the concentration of soluble monomers is depleted, and the fibril mass reaches a steady state.
Studies on various amyloid-β peptides, such as Aβ(1-40) and Aβ(1-42), have demonstrated the utility of ThT fluorescence in characterizing their aggregation kinetics. researchgate.netresearchgate.net For instance, the aggregation of Aβ(1-42) and a modified version, pEAβ(3-42), when monitored by ThT fluorescence, reveals distinct kinetic profiles that can be analyzed to determine parameters like the lag time and the apparent rate constant of fibril growth. researchgate.net It is important to note that the concentration of ThT itself can influence the aggregation kinetics and the fluorescence signal, with optimal concentrations typically falling in the range of 20–50 µM. researchgate.netroyalsocietypublishing.org
While specific ThT fluorescence data for the beta-amyloid (7-22) fragment is not detailed in the provided search results, the principles of the assay are broadly applicable. The kinetics of its aggregation would be expected to be influenced by factors such as peptide concentration, pH, and temperature. nih.gov The core regions within this fragment, which are prone to forming β-sheets, would be the primary sites for ThT binding and subsequent fluorescence enhancement.
| Amyloid Peptide | Technique | Key Findings | Reference |
|---|---|---|---|
| Aβ(1-40) and Aβ(1-42) | Thioflavin-T (ThT) Fluorescence | ThT fluorescence correlates linearly with amyloid fibril concentration. Optimal ThT concentration for monitoring aggregation is typically 20-50 µM. | nih.govresearchgate.net |
| pEAβ(3-42) and Aβ(1-42) | Thioflavin-T (ThT) Fluorescence | Aggregation kinetics monitored by ThT fluorescence show distinct profiles for different Aβ variants, allowing for the determination of lag times and growth rates. | researchgate.net |
| General Amyloid Fibrils | 2D IR Spectroscopy | Resolves a spectral feature at 1610 cm⁻¹ that is a specific signature of stable amyloid fibrils, distinguishing them from other β-sheet-rich oligomers. | acs.org |
Microscopy Techniques for Aggregate Morphology (e.g., Atomic Force Microscopy, Electron Microscopy)
Microscopy techniques are indispensable for visualizing the morphology of amyloid aggregates and fibrils, providing insights into their structure and assembly pathways. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are two of the most powerful methods used for this purpose. tandfonline.com
Atomic Force Microscopy (AFM) allows for the imaging of samples at the nanoscale, providing accurate height measurements of amyloid structures deposited on a substrate. pnas.orgnih.gov Time-lapse AFM can be used to directly observe the aggregation process in real-time, revealing the dynamics of fibril growth. pnas.org Studies on Aβ(1-42) using high-speed AFM have shown the formation of two distinct fibril morphomers, termed "straight" and "spiral". pnas.org Interestingly, switching between these growth modes was observed, suggesting a dynamic fluctuation at the fibril ends. pnas.org AFM has also been instrumental in characterizing the early stages of aggregation, identifying protofibrillar aggregates that are precursors to mature fibrils. nih.gov These protofibrils are typically a few nanometers in diameter and tens of nanometers in length. nih.gov
Electron Microscopy (EM) , particularly TEM with negative staining, provides high-resolution images of fibril morphology. researchgate.netnih.gov EM studies have consistently shown that amyloid fibrils are typically long, unbranched filaments with diameters in the range of 5-15 nm. tandfonline.comnih.gov These fibrils often appear to be composed of multiple smaller protofilaments twisted together. pnas.orgnih.gov For example, Aβ(16-22), a core fragment of beta-amyloid, has been shown by electron microscopy to form highly ordered fibrils. researchgate.net Similarly, studies on full-length Aβ(1-40) have revealed different fibril morphologies, such as "striated ribbons" and "twisted pairs," depending on the growth conditions. nih.govresearchgate.net Cryo-electron microscopy (cryo-EM) has further advanced the field by enabling the determination of near-atomic resolution structures of amyloid fibrils, revealing the arrangement of β-sheets within the protofilaments. nih.govbiorxiv.org
| Amyloid Peptide/Fragment | Microscopy Technique | Observed Morphology | Dimensions | Reference |
|---|---|---|---|---|
| Aβ(16-22) | Electron Microscopy (EM) | Highly ordered fibrils | Not specified | researchgate.net |
| Aβ(1-40) | Transmission Electron Microscopy (TEM) | Long, unbranched fibrils; sometimes twisted or as parallel assemblies of protofilaments. "Striated ribbon" and "twisted pair" morphologies observed. | Narrowest fibrils ~5.0 ± 1.0 nm in diameter. | researchgate.netpnas.org |
| Aβ(1-42) | High-Speed Atomic Force Microscopy (HS-AFM) | "Straight" and "spiral" fibril morphomers. | Not specified | pnas.org |
| General Amyloid Fibrils | Atomic Force Microscopy (AFM) | Protofibrils and mature fibrils. Protofibrils appear as single filaments that can wind together. | Single filaments ~2.4 nm diameter; protofibrils ~4.0 nm diameter; mature fibrils 6.0-8.0 nm diameter. | pnas.org |
| General Amyloid Fibrils | Electron Microscopy (EM) | Fibrils composed of one or several protofilaments, often twisted. | Fibril width rarely exceeds 25 nm. | nih.gov |
Therapeutic and Diagnostic Research Strategies Targeting Beta Amyloid Peptides Excluding Clinical Trial Data
Inhibitors and Modulators of Amyloid-Beta Fragment Aggregation
A key pathological feature is the aggregation of Aβ peptides into soluble oligomers and insoluble fibrils, which are believed to be the primary toxic species. mdpi.comnih.gov Therefore, a major therapeutic avenue is the development of molecules that can inhibit or modulate this aggregation process. mdpi.comnih.gov
The rational design of inhibitors often targets specific regions of the Aβ peptide that are crucial for its self-assembly. researchgate.netnih.govmdpi.com
Peptide-Based Inhibitors : These are often designed to mimic a segment of the Aβ sequence, allowing them to bind to Aβ monomers or oligomers and disrupt the aggregation process. nih.govnih.gov
β-Sheet Breakers : These peptides are designed to interfere with the formation of the cross-β-sheet structure that is characteristic of amyloid fibrils. researchgate.net
D-Amino Acid Peptides : To increase stability against proteases, peptides composed of D-amino acids have been developed. These have shown higher binding affinity for Aβ and are effective at inhibiting aggregation in animal models. nih.gov
Peptoids : These are a class of peptidomimetics that are resistant to protease degradation. acs.org Peptoids designed to mimic the KLVFF region of Aβ have been shown to modulate Aβ40 aggregation. nih.govacs.org
Hybrid Ligands : Researchers have created hybrid molecules combining peptide sequences with other chemical moieties, such as sulfated linkers, to target Aβ fibrillization through multiple interaction modes. researchgate.net
Small Molecule Inhibitors : A variety of small organic molecules have been investigated for their ability to inhibit Aβ aggregation. nih.gov These molecules can interfere with the protein-protein interactions necessary for Aβ assembly. nih.gov
| Inhibitor Type | Design Principle | Example/Finding |
| β-Sheet Breaker Peptides | Disrupting β-sheet formation. | Designed to interfere with the step-wise aggregation of Aβ. researchgate.net |
| D-Amino Acid Peptides | Enhanced protease stability and binding affinity. | D-peptides inhibit Aβ aggregation in animal models. nih.gov A specific D-enantiomeric peptide, D3, was found to inhibit aggregation and dissolve pre-formed fibrils. nih.gov |
| Peptoids | Protease resistance and peptide mimicry. | A peptoid mimic of KLVFF, JPT1, was shown to modulate Aβ40 aggregation. acs.org |
| Hybrid Ligands | Combining peptide and non-peptide elements. | Peptides with N-terminal sulfated linkers were designed to target Aβ fibrillization. researchgate.net |
| Small Molecules | Interfering with protein-protein interactions. | Represent a first generation of potential disease-modifying therapeutics. nih.gov |
Polyphenols, naturally occurring compounds found in plants, have garnered significant attention for their ability to inhibit Aβ aggregation. nih.govmaxapress.com
Mechanisms of Action : Polyphenols can interfere with Aβ aggregation through several mechanisms. They can bind to Aβ monomers and oligomers, preventing their conformational change into β-sheet-rich structures. nih.gov They can also redirect the aggregation process towards the formation of non-toxic, off-pathway oligomers. maxapress.commdpi.com The interaction often involves hydrophobic interactions and hydrogen bonding with the β-sheet structure of the Aβ aggregates. mdpi.com
Specific Polyphenols :
Resveratrol (B1683913) : Found in grapes and red wine, resveratrol has been shown to inhibit the aggregation of Aβ and destabilize pre-formed fibrils. nih.govmdpi.com Molecular dynamics simulations suggest it inserts into the hydrophobic core of the Aβ pentamer. nih.gov
Myricetin and Rosmarinic Acid : These polyphenols have been shown to inhibit the aggregation of the Aβ(16-22) fragment through different mechanisms. Myricetin interacts with specific amino acids to induce a helical structure, making β-sheet formation difficult, while rosmarinic acid reduces hydrophilic interactions between Aβ fragments. jst.go.jpjst.go.jp
Epigallocatechin gallate (EGCG) : A major component of green tea, EGCG is a potent inhibitor of Aβ fibrillogenesis and can remodel toxic oligomers into non-toxic amorphous species. mdpi.com
Curcumin (B1669340) : The active compound in turmeric, curcumin has been shown to inhibit Aβ aggregation. maxapress.com
Quercetin and Taxifolin : These flavonoids have also demonstrated the ability to suppress Aβ aggregation. mdpi.com
| Polyphenol | Source | Reported Anti-Aggregation Effect |
| Resveratrol | Grapes, Red Wine | Inhibits Aβ aggregation and destabilizes pre-formed fibrils. nih.govmdpi.com |
| Myricetin | Berries, Teas | Induces a helical structure in Aβ fragments, preventing β-sheet formation. jst.go.jpjst.go.jp |
| Rosmarinic Acid | Rosemary, Mints | Reduces hydrophilic interactions between Aβ fragments. jst.go.jpjst.go.jp |
| Epigallocatechin gallate (EGCG) | Green Tea | Inhibits fibrillogenesis and remodels toxic oligomers. mdpi.com |
| Curcumin | Turmeric | Inhibits Aβ aggregation. maxapress.com |
| Quercetin | Fruits, Vegetables | Suppresses Aβ aggregation and disrupts mature fibrils. mdpi.com |
| Taxifolin | Conifers | Suppresses the elongation phase of Aβ42 aggregation. mdpi.com |
Immunotherapeutic Strategies in Animal Models
Immunotherapy, which uses the body's immune system to target Aβ, has been a major focus of research and has shown significant success in animal models. dovepress.comspringermedizin.de These strategies are broadly categorized as active and passive immunization.
Active Immunization : This approach involves vaccinating with Aβ peptides or fragments to stimulate the production of endogenous antibodies against Aβ. springermedizin.de The first successful active immunization study in a transgenic mouse model in 1999 showed a reduction in Aβ plaque deposition. dovepress.comspringermedizin.de Second-generation vaccines have focused on using the N-terminal fragment of Aβ to generate an antibody response while avoiding a potentially harmful T-cell response. mdpi.com
Passive Immunization : This strategy involves the direct administration of externally produced monoclonal antibodies that target specific forms of Aβ. dovepress.comspringermedizin.de
Mechanisms of Action : These antibodies can promote Aβ clearance through several mechanisms, including inducing phagocytosis by microglia, neutralizing toxic Aβ species, and promoting the efflux of Aβ from the brain. springermedizin.demdpi.com
Target Specificity : Antibodies have been developed to target different regions (N-terminus, mid-region, C-terminus) and different aggregation states (monomers, oligomers, fibrils) of Aβ. springermedizin.de For example, the precursor to the drug lecanemab was a mouse antibody designed to selectively target soluble Aβ protofibrils, which are considered highly toxic. understandinganimalresearch.org.uk In animal models, this antibody was shown to reduce protofibril levels and prevent amyloid deposition. understandinganimalresearch.org.uk
Preclinical Success : Numerous passive immunization studies in transgenic mouse models have demonstrated the ability of anti-Aβ antibodies to reduce plaque burden and, in some cases, improve cognitive deficits. dovepress.commdpi.comnih.gov For instance, peripheral administration of antibodies against the N-terminus of Aβ was shown to induce microglia-mediated phagocytosis of Aβ in a mouse model. springermedizin.de
| Immunotherapy Type | Description | Key Findings in Animal Models |
| Active Immunization | Vaccination with Aβ or its fragments to elicit an endogenous antibody response. springermedizin.de | Reduced Aβ plaque formation, neuritic dystrophy, and astrogliosis in transgenic mice. mdpi.com |
| Passive Immunization | Administration of exogenous monoclonal antibodies targeting Aβ. springermedizin.de | Peripheral injection of anti-Aβ antibodies reduced plaque burden. nih.gov Antibodies targeting protofibrils lowered their levels in the brain and prevented amyloid deposition. understandinganimalresearch.org.uk |
Active and Passive Immunization Approaches Against Amyloid-Beta Aggregates
Immunotherapy strategies for Alzheimer's disease primarily target the aggregation-prone forms of beta-amyloid to prevent plaque formation or enhance their clearance. Active immunization involves stimulating the host's immune system to produce antibodies against Aβ, while passive immunization involves the direct administration of externally produced antibodies.
Preclinical studies in transgenic mouse models have demonstrated that both active and passive immunization against longer Aβ fragments, such as Aβ(1-42), can lead to a reduction in cerebral plaque load and, in some cases, improve cognitive function. For instance, the original active immunization study by Schenk et al. in 1999 used Aβ(1-42) to successfully reduce plaque deposition in PDAPP transgenic mice. Similarly, passive immunization with monoclonal antibodies targeting various epitopes of the Aβ peptide has been shown to reduce amyloid plaques in animal models.
However, a specific focus on the Beta-Amyloid (7-22) fragment as a distinct target or immunogen for these approaches is not substantially documented in existing research. The immunodominant B-cell epitope is generally considered to be within the N-terminal region of Aβ, but therapeutic research has predominantly utilized longer fragments like Aβ(1-42) or smaller N-terminal fragments such as Aβ(1-15). Consequently, there are no detailed preclinical findings to report on active or passive immunization strategies designed specifically against the Aβ(7-22) aggregate.
Biomarker Development Based on Amyloid-Beta Peptides (Excluding Clinical Human Trial Data)
The development of reliable biomarkers is a critical goal in Alzheimer's disease research, aiming for early diagnosis and monitoring of disease progression. Research has heavily focused on quantifying Aβ peptides in various biological samples.
Detection of Amyloid-Beta Fragments in Biological Fluids for Research
The core Aβ biomarkers currently used in research are the Aβ(1-42) peptide and the ratio of Aβ(1-42) to Aβ(1-40) in cerebrospinal fluid (CSF). A decrease in CSF Aβ(1-42) is thought to reflect its sequestration into amyloid plaques in the brain and is one of the earliest detectable signs of amyloid pathology.
Efforts are ongoing to develop reliable methods for detecting Aβ peptides in more accessible biological fluids, such as blood (plasma). Advanced techniques like single-molecule array (Simoa) and mass spectrometry have shown promise in measuring the low concentrations of Aβ peptides in plasma and demonstrating a correlation with brain amyloid status.
Despite these advances, the scientific literature does not provide specific data on the detection of the Beta-Amyloid (7-22) fragment as a standalone research biomarker in biological fluids. The development and validation of assays have been centered on Aβ(1-40) and Aβ(1-42) due to their direct involvement in plaque pathology. There is no established research protocol or significance associated with quantifying the Aβ(7-22) fragment in CSF, plasma, or other fluids for diagnostic or prognostic research purposes.
| Fluid | Target Peptide(s) of Focus | General Research Finding |
| Cerebrospinal Fluid (CSF) | Aβ(1-42), Aβ(1-40) | Decreased Aβ(1-42) and a lower Aβ42/40 ratio are associated with brain amyloidosis. |
| Blood (Plasma) | Aβ(1-42), Aβ(1-40) | Lower plasma Aβ42/40 ratio shows correlation with amyloid PET imaging results. |
Imaging Techniques for Amyloid-Beta Pathology in Preclinical Models
In preclinical research, imaging techniques are vital for visualizing and quantifying amyloid-beta pathology in living animal models, primarily transgenic mice. Positron Emission Tomography (PET) is a key molecular imaging modality used for this purpose.
PET imaging involves the use of radiotracers that specifically bind to Aβ plaques in the brain. The first widely used tracer was Pittsburgh Compound-B ([¹¹C]PiB). Subsequently, several ¹⁸F-labeled tracers, such as florbetaben, flutemetamol, and florbetapir, have been developed and are used extensively in both preclinical and clinical research to assess amyloid burden. These tracers are designed to bind to the fibrillar β-sheet structures that are characteristic of amyloid plaques formed predominantly by Aβ(1-40) and Aβ(1-42).
There is no evidence in the reviewed literature of imaging agents or techniques developed specifically for the in-vivo visualization of the Beta-Amyloid (7-22) fragment. The aggregation state and pathological significance of this shorter peptide fragment are not well-defined, and as such, it has not been a target for the development of specific imaging probes in preclinical models. Research has consistently focused on imaging the dense-core plaques composed of longer Aβ peptides.
| Imaging Modality | Common Tracer | Target Structure | Preclinical Model |
| PET | [¹¹C]PiB | Fibrillar Aβ Plaques | Transgenic Mice (e.g., APP/PS1) |
| PET | [¹⁸F]-Florbetaben | Fibrillar Aβ Plaques | Transgenic Mice (e.g., tgAPPSwe) |
Methodological Considerations and Challenges in Beta Amyloid Fragment Research
Synthesis and Purification Techniques for Beta-Amyloid (7-22)
The synthesis of amyloid-beta (Aβ) peptides, including fragments like Aβ (7-22), is a complex process due to their inherent tendency to aggregate. frontiersin.orgrsc.orgnih.govresearchgate.netresearchgate.net This aggregation can occur both during solid-phase peptide synthesis (SPPS) and in solution during purification and characterization, leading to low yields and difficulties in obtaining pure, monomeric peptide. frontiersin.orgrsc.orgresearchgate.net
Solid-Phase Peptide Synthesis (SPPS): The primary method for producing synthetic Aβ fragments is the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) SPPS strategy. frontiersin.orgnih.gov However, the hydrophobic nature of the C-terminal region of Aβ peptides makes them "difficult sequences" to synthesize. researchgate.netresearchgate.net On-resin aggregation can block the N-terminus, preventing further amino acid coupling and resulting in truncated peptides or low crude product recovery. frontiersin.org
To address these challenges, several modified SPPS techniques have been developed:
Use of specialized reagents: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as an Fmoc-removal reagent. frontiersin.org
Co-solvents: Anisole has been employed as a co-solvent during synthesis. nih.gov
Microwave-assisted SPPS: Performing the synthesis at elevated temperatures can improve efficiency. nih.gov
Pseudoproline dipeptides: Incorporating these structures can disrupt on-resin aggregation. rsc.org
Solubilizing tags: Attaching a temporary tag can improve solubility and ease of purification. rsc.org
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying crude Aβ peptides. frontiersin.org However, the tendency of these peptides to aggregate under typical acidic RP-HPLC conditions can lead to broad, poorly resolved chromatographic peaks, making it difficult to separate the desired peptide from impurities. frontiersin.orgrsc.org
Key strategies to overcome purification challenges include:
Ammonium (B1175870) Hydroxide (B78521): Reconstituting the crude peptide in dilute ammonium hydroxide can prevent aggregation before purification. frontiersin.org
Specialized Columns: C4 and C18 columns are commonly used for Aβ peptide purification. frontiersin.org
Alternative Buffer Systems: Using alkaline buffers can modify the peptide's net charge and improve separation. rsc.org
Recombinant Expression: An alternative to chemical synthesis is recombinant expression in Escherichia coli. nih.govresearchgate.net The peptides are often expressed as inclusion bodies, which are then solubilized and purified using techniques like ion-exchange chromatography and size-exclusion chromatography. nih.govresearchgate.netacs.orgusm.edu
Table 1: Common Techniques in Beta-Amyloid (7-22) Synthesis and Purification
| Step | Technique | Purpose | Challenges |
| Synthesis | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | To build the peptide chain amino acid by amino acid. | On-resin aggregation, incomplete reactions, low yield. frontiersin.orgresearchgate.net |
| Recombinant Protein Expression (e.g., in E. coli) | To produce the peptide biologically. | Formation of inclusion bodies, potential for modifications. nih.govresearchgate.net | |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate the target peptide from impurities. | Aggregation in solution, poor peak resolution. frontiersin.orgrsc.org |
| Ion-Exchange Chromatography | To separate peptides based on charge. | Can result in lower yields of monomeric peptide. nih.govacs.org | |
| Size-Exclusion Chromatography (SEC) | To separate peptides based on size and remove aggregates. | To isolate monomeric Aβ. usm.edu |
In Vitro Experimental Models for Amyloid-Beta Fragment Studies
In vitro models are essential for investigating the molecular and cellular effects of Aβ fragments. These models allow for controlled experiments to dissect specific mechanisms of action.
Three-dimensional (3D) cell culture systems are increasingly utilized as they can better replicate the extracellular aggregation of Aβ that is characteristic of Alzheimer's disease. frontiersin.org Some models incorporate various cell types, such as neurons, astrocytes, and microglia, to create a more physiologically relevant environment. mdpi.com
Cell Culture Models for Neurotoxicity and Synaptic Dysfunction
Cell culture models are fundamental for studying the neurotoxic effects of Aβ fragments and their impact on synaptic function. nih.govacs.org These models allow for direct application of Aβ preparations to neuronal cells to observe subsequent changes.
Commonly used cell lines include:
Murine astrocyte cell lines (e.g., C8-D1A) to model neurotoxicity. pulsus.com
Human neuroblastoma cell lines (e.g., N2a, IMR-32). plos.org
Primary neuronal cultures, often from rat hippocampi, are used to study effects on tau phosphorylation and cell survival. mdpi.complos.org
Studies using these models have demonstrated that Aβ fragments can induce:
Neurotoxicity: Aβ treatment can lead to cell death, which can be quantified by methods like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release. pulsus.complos.org
Synaptic Dysfunction: Soluble Aβ oligomers have been shown to impair synaptic structure and function. acs.orgnih.govnih.gov This includes the loss of dendritic spines, which are crucial for synaptic transmission. plos.org Electron microscopy has shown that oligomeric Aβ can localize to the synaptic compartment. nih.gov
Tau Hyperphosphorylation: Aβ can induce the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles. mdpi.complos.org
Animal Models for Studying Amyloid-Beta Pathogenesis
Animal models are critical for understanding the complex, systemic effects of Aβ peptides in a living organism. frontiersin.orgusm.edupulsus.comnih.govjove.com Rodents, particularly mice and rats, are the most commonly used animals. nih.govphypha.ir Other models include the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans). elsevier.esnih.gov
Transgenic Models Expressing Amyloid Precursor Protein Fragments
Transgenic animal models are engineered to express human genes associated with Alzheimer's disease, such as mutant forms of the amyloid precursor protein (APP). phypha.irxiahepublishing.com These models can develop age-dependent Aβ plaques and other pathological features. nih.govphypha.ir
Several well-established transgenic mouse models exist:
APP23 mice: These mice express human APP with the "Swedish" mutation and develop amyloid deposits at around 6 months of age. nih.govpnas.org
Tg2576 mice: Also carrying the Swedish mutation, these mice show amyloid deposition at a later age (around 11 months). nih.govnih.gov
5XFAD mice: This model co-expresses five familial Alzheimer's disease (FAD) mutations, leading to rapid and high accumulation of Aβ42. nih.govresearchgate.net
PDAPP mice: These mice overexpress a human APP transgene with the "Indiana" mutation. nih.govnih.gov
While these models have been invaluable, it's important to note that the overexpression of APP can sometimes lead to artifacts, including the production of other APP fragments besides Aβ. mdpi.com Furthermore, the biophysical and biochemical properties of the Aβ produced in these models can differ from that in humans. nih.gov
Table 2: Selected Transgenic Mouse Models for Aβ Research
| Model | Transgene(s) | Key Pathological Features | Age of Onset |
| APP23 | Human APP with Swedish mutation | Amyloid plaques, memory impairment. nih.govpnas.org | 6 months (plaques), 3 months (memory impairment). nih.gov |
| Tg2576 | Human APP with Swedish mutation | Amyloid plaques, memory impairment. nih.govnih.gov | 11 months (plaques), 10 months (memory impairment). nih.gov |
| 5XFAD | Human APP with 3 mutations, Human PSEN1 with 2 mutations | Rapid Aβ42 accumulation, plaque formation. nih.govresearchgate.net | Rapid onset. nih.gov |
| PDAPP | Human APP with Indiana mutation | Amyloid plaques. nih.govnih.gov | 6-9 months. nih.gov |
Intracerebroventricular Administration of Amyloid-Beta Fragments
A complementary approach to transgenic models is the direct injection of synthetic or purified Aβ fragments into the brains of non-transgenic animals, typically into the intracerebroventricular (ICV) space. nih.govjove.com This method allows researchers to control the specific type and amount of Aβ administered, reducing variability among subjects. jove.com
ICV injection of Aβ has been shown to induce Alzheimer's-like phenotypes, including:
Cognitive Deficits: Animals treated with Aβ often show impairments in spatial memory, as assessed by tasks like the Morris water maze. mdpi.com
Synaptic Plasticity Impairment: Aβ administration can inhibit long-term potentiation (LTP), a cellular correlate of learning and memory. mdpi.commdpi.com
Neurodegeneration: Histological studies have revealed neuronal loss and increased tau levels in Aβ-injected animals. mdpi.com
This approach allows for the acute study of Aβ's effects, bypassing the long aging process required for pathology to develop in many transgenic models. jove.com
Limitations and Variability in Amyloid-Beta Preparations and Their Effects
A significant challenge in Aβ research is the variability in peptide preparations and their subsequent biological effects. nih.gov The source and preparation method of Aβ can dramatically influence its properties. mdpi.com
Source-Dependent Differences: Synthetic Aβ, recombinant Aβ, and Aβ purified from cell cultures or brain tissue can have different aggregation kinetics and form aggregates with distinct structures. mdpi.com Generally, synthetic peptides are required at higher concentrations to achieve effects comparable to cell-derived Aβ. mdpi.com
Pre-analytical Factors: The concentration of Aβ peptides can be affected by various pre-analytical factors, such as the type of storage surface and the sample volume, due to the peptide's propensity to adsorb to surfaces. nih.gov
Aggregation State: Aβ exists in a continuum of different assembly states, from monomers to various oligomers and fibrils. mdpi.commdpi.com These different species can have distinct biological activities, and the exact composition of a given Aβ preparation is often difficult to fully characterize. mdpi.com This heterogeneity is a crucial problem, particularly when using Aβ to induce pathology in animal models. mdpi.com
Reproducibility: Even with the same peptide batch and experimental setup, there can be day-to-day variations in aggregation kinetics, leading to challenges in reproducibility. frontiersin.org
These factors underscore the importance of thoroughly characterizing Aβ preparations used in research to ensure the reliability and comparability of experimental results. mdpi.com
Future Directions and Emerging Concepts in Beta Amyloid Fragment Research
Re-evaluation of Amyloid-Beta Physiological Functions
Once primarily viewed through the lens of its pathological role in Alzheimer's disease, the physiological functions of amyloid-beta (Aβ) and its fragments are now being re-evaluated, revealing a more complex and nuanced picture. frontiersin.orgen-journal.orgresearchgate.netresearchgate.net Emerging evidence suggests that these peptides are not merely toxic byproducts but may play beneficial roles in the brain and other tissues. frontiersin.orgen-journal.org This shift in perspective is opening new avenues for understanding neurodegenerative diseases and developing novel therapeutic strategies.
A significant body of research now points to the normal physiological presence and functions of Aβ throughout the lifespan. frontiersin.org Soluble forms of Aβ are believed to be involved in several crucial processes, including the modulation of synaptic function, facilitation of neuronal growth and survival, and protection against oxidative stress. en-journal.orgresearchgate.netmdpi.com At physiological concentrations, Aβ has been shown to enhance long-term potentiation and synaptic development, processes vital for learning and memory. researchgate.netmdpi.com This has led to the hypothesis that Aβ may operate under a negative feedback loop, where neuronal activity leads to its production, which in turn depresses synaptic transmission to maintain a normal physiological range. en-journal.org
Furthermore, Aβ has been implicated as a protective agent in the body. frontiersin.orgmdpi.com Its proposed roles include acting as an antimicrobial agent against bacteria, fungi, and viruses by entrapping pathogens in a fibrillar network for clearance by immune cells. frontiersin.orgmdpi.com It may also function as a tumor suppressor and play a role in sealing leaks in the blood-brain barrier (BBB). frontiersin.orgmdpi.com Additionally, studies have shown that Aβ production increases in response to brain injury, suggesting a role in promoting recovery. frontiersin.orgresearchgate.net
This re-evaluation is supported by findings from clinical trials where depleting Aβ has led to adverse outcomes, hinting at the essential nature of its physiological functions. frontiersin.orgresearchgate.net The various proposed physiological roles of amyloid-beta are summarized in the table below.
| Proposed Physiological Function | Description | Key Findings |
| Synaptic Function Regulation | Modulates synaptic plasticity and neurotransmitter release. en-journal.orgmdpi.com | Enhances long-term potentiation and synaptic development at physiological concentrations. researchgate.netmdpi.com |
| Neuroprotection | Protects neurons from excitotoxic death and oxidative stress. en-journal.orgresearchgate.net | Monomeric Aβ42 activates survival pathways in neurons. en-journal.org |
| Antimicrobial Activity | Acts against a range of pathogens including bacteria, viruses, and fungi. frontiersin.orgmdpi.com | Forms amyloid fibril networks that entrap pathogens for immune clearance. mdpi.com |
| Blood-Brain Barrier (BBB) Repair | Seals leaks in the BBB to prevent entry of toxic substances into the brain. frontiersin.org | Binds to blood-borne solutes to form a plug. frontiersin.org |
| Injury Response | Promotes recovery from traumatic brain and ischemic injuries. frontiersin.orgresearchgate.net | Aβ levels increase following brain injury, and higher levels are associated with better outcomes in some cases. frontiersin.org |
| Tumor Suppression | May intercept oncogenic viruses and inhibit tumor growth. frontiersin.org | A proposed, though less established, protective function. frontiersin.org |
Interplay with Other Neurodegenerative Pathways (e.g., Tau Protein)
The intricate relationship between amyloid-beta (Aβ) fragments and other key players in neurodegeneration, particularly the tau protein, is a critical area of ongoing research. nih.gov The "amyloid cascade hypothesis" has long posited that the accumulation of Aβ is the primary event that triggers the subsequent pathology of tau protein, leading to the formation of neurofibrillary tangles (NFTs) and eventual neuronal death. nih.govnih.govnih.gov However, a more complex and synergistic interplay is now recognized, where both proteins influence each other's toxicity and aggregation. nih.govnih.govnih.gov
Soluble forms of both Aβ and tau are now understood to work in concert to drive healthy neurons into a diseased state, independent of their aggregation into plaques and tangles. nih.gov Evidence suggests that the toxic effects of Aβ on synapses and its role in causing neuron death are dependent on the presence of soluble, cytoplasmic tau. nih.gov This indicates that Aβ acts upstream of tau, triggering its conversion from a normal to a toxic state. nih.gov For instance, Aβ can induce the generation of a toxic 17-kDa tau fragment through the activation of calpain-1, which leads to neurite degeneration. nih.gov
Conversely, there is also evidence of a feedback loop where toxic tau can enhance the toxicity of Aβ. nih.gov Studies have shown that tau immunotherapy can lead to a reduction in amyloid deposition, supporting the idea of a cross-talk between the two pathologies. mdpi.com This interplay is not limited to direct interactions. Both Aβ and tau can independently be affected by common upstream triggers, leading to what is known as the "dual pathway hypothesis". nih.govnih.gov Factors such as the apolipoprotein E (APOE) ε4 isoform and the immune system have been suggested to be involved in both Aβ and tau abnormalities. nih.govnih.gov
Research into the direct interaction between fragments of Aβ and tau has provided further insights. Studies using ion mobility experiments and theoretical modeling have shown that fragments like Aβ(25-35) and Tau(273-284) can co-aggregate. escholarship.orgacs.orgacs.org Tau fragments show a high affinity for forming heteroligomers with Aβ monomers and oligomers. escholarship.orgacs.orgacs.org This interaction alters the self-assembly processes of both peptides, leading to the formation of aggregates with distinct morphologies from those of the pure peptides. escholarship.orgacs.orgacs.org The incorporation of tau into Aβ-rich oligomers can reduce the aggregation propensity of Aβ but can also lead to the formation of granular aggregates that may contribute to toxicity. escholarship.orgacs.orgacs.org
| Aspect of Interplay | Key Findings |
| Aβ as an Upstream Trigger | Aβ accumulation initiates the cascade leading to tau pathology. nih.govnih.govnih.gov |
| Tau as a Mediator of Aβ Toxicity | Toxic effects of Aβ on neurons are dependent on the presence of soluble tau. nih.gov |
| Feedback Loop | Toxic tau can enhance the toxicity of Aβ. nih.gov |
| Co-aggregation of Fragments | Fragments such as Aβ(25-35) and Tau(273-284) can directly interact and co-aggregate. escholarship.orgacs.orgacs.org |
| Common Upstream Triggers | Factors like APOE4 and the immune system may independently influence both Aβ and tau pathologies. nih.govnih.gov |
Exploring Peripheral Amyloid-Beta Metabolism and Its Impact on Central Nervous System
The traditional view of amyloid-beta (Aβ) as a problem confined to the central nervous system (CNS) is being challenged by a growing body of evidence highlighting the importance of peripheral Aβ metabolism. mdpi.com A dynamic equilibrium exists between the Aβ pools in the brain and the periphery, and disruptions in this balance can significantly impact the accumulation of Aβ in the brain. mdpi.compnas.org
Aβ is not only produced in the brain by neurons and other cells but also in various peripheral tissues. ahajournals.orgoup.com This peripheral Aβ can be transported into the brain across the blood-brain barrier (BBB) via receptors like the Receptor for Advanced Glycation End products (RAGE). frontiersin.orgmdpi.com Conversely, Aβ can be cleared from the brain into the peripheral circulation through transporters such as the low-density lipoprotein receptor-related protein 1 (LRP1). frontiersin.orgmdpi.com
Several factors can influence this peripheral clearance and, consequently, the Aβ burden in the CNS. For example, studies have shown that administering an anti-Aβ antibody peripherally can dramatically increase plasma Aβ levels, suggesting that it alters the equilibrium between the CNS and plasma, favoring the efflux of Aβ from the brain. pnas.org This "peripheral sink" hypothesis suggests that enhancing the clearance of Aβ from the blood can lead to a reduction of Aβ in the brain. pnas.org
Furthermore, conditions that affect peripheral organs, such as liver disease, can impair Aβ clearance and potentially contribute to the progression of Alzheimer's disease. mdpi.com The interplay between central and peripheral Aβ metabolism is a complex system involving production, transport, and degradation across multiple organs and tissues.
| Component of Peripheral Metabolism | Role in Aβ Homeostasis |
| Peripheral Aβ Production | Aβ is produced by various peripheral tissues, contributing to the total body pool. ahajournals.orgoup.com |
| Transport Across the BBB | Aβ is transported into the brain via RAGE and out of the brain via LRP1. frontiersin.orgmdpi.com |
| Peripheral Clearance Organs | The liver and kidneys are the primary sites for the degradation of circulating Aβ. mdpi.commdpi.com |
| Cellular Clearance | Monocytes in the blood clear Aβ through phagocytosis. mdpi.com |
| The "Peripheral Sink" Effect | Enhancing peripheral clearance can draw Aβ out of the CNS, reducing brain burden. pnas.org |
Advanced Computational and Structural Biology Approaches for Fragment Analysis
The study of amyloid-beta (Aβ) fragments has been significantly advanced by the application of sophisticated computational and structural biology techniques. These methods provide insights into the atomic-level details of Aβ structure, aggregation, and interactions that are often difficult to obtain through experimental methods alone. wikipedia.orgpnas.orgfrontiersin.org
Computational Approaches:
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the conformational dynamics and early stages of aggregation of Aβ peptides. pnas.orgias.ac.inrsc.org By simulating the movement of atoms over time, researchers can observe how Aβ monomers fold, misfold, and interact to form oligomers. pnas.orgias.ac.in These simulations have revealed that Aβ can exist in multiple discrete conformational states and that different fragments, such as Aβ40 and Aβ42, have distinct conformational preferences. wikipedia.orgpnas.org For example, simulations of the Aβ(16-22) fragment have shown that an antiparallel β-sheet orientation is the most stable, which aligns with experimental data. pnas.org
Coarse-Grained Models: To study larger systems and longer timescales, researchers often employ coarse-grained models, which simplify the representation of the peptide. pnas.org This approach has been used to study the oligomerization of up to 32 Aβ peptides, providing insights into the differences in oligomer size distributions between Aβ40 and Aβ42. pnas.org
Fragment-Based Docking: This computational technique is used to predict how small molecules or peptide fragments bind to a target protein. nih.gov It has been successfully used to identify key amino acid residues involved in the binding of Aβ to antibodies, which is crucial for the rational design of improved antibody-based therapies. nih.gov
Knowledge-Based Energy Potentials and Machine Learning: These approaches are used to analyze and predict the amyloid-forming propensity of different peptide sequences. frontiersin.org This knowledge is then used to design novel peptide fragments to better understand the mechanisms of amyloid formation. frontiersin.org
Structural Biology Approaches:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a key technique for determining the three-dimensional structure of proteins and peptides in solution. wikipedia.orgpdbj.orgdiva-portal.org While Aβ is often considered intrinsically unstructured, recent NMR studies have revealed significant secondary and tertiary structure in Aβ(1-40). wikipedia.org Solid-state NMR has been particularly valuable for studying the structure of insoluble amyloid fibrils, providing models for the arrangement of β-sheets within the fibril. pnas.orgpnas.org NMR has also been used to study the interaction of Aβ fragments with membrane-mimicking environments and other molecules. pdbj.orgdiva-portal.org
The combination of these advanced computational and structural biology approaches is providing an increasingly detailed picture of the behavior of Aβ fragments, from the initial folding of a single monomer to the formation of large, toxic aggregates. This fundamental understanding is essential for the development of effective therapeutic strategies that target specific conformations or interactions of Aβ.
| Technique | Application in Aβ Fragment Analysis | Key Insights |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and early aggregation. pnas.orgias.ac.inrsc.org | Revealed multiple conformational states and fragment-specific aggregation pathways. wikipedia.orgpnas.org |
| Fragment-Based Docking | Predicting binding interactions of fragments with other molecules. nih.gov | Identified key residues for antibody binding, aiding rational drug design. nih.gov |
| NMR Spectroscopy | Determining 3D structure in solution and solid state. wikipedia.orgpdbj.orgdiva-portal.org | Provided models for fibril structure and insights into interactions with membranes. pnas.orgpdbj.orgpnas.org |
| X-ray Crystallography & Electron Microscopy | High-resolution structural analysis of fragments and fibrils. frontiersin.org | Contributed to understanding the overall architecture of amyloid aggregates. frontiersin.org |
Q & A
Q. How can machine learning improve the design of Beta-Amyloid (7-22) aggregation inhibitors?
- Methodological Answer : Train neural networks on curated datasets of inhibitor structures and kinetic parameters. Use generative adversarial networks (GANs) to propose novel compounds with optimized binding to Aβ oligomer hotspots. Validate top candidates via surface plasmon resonance (SPR) and cytotoxicity screens in primary neurons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
